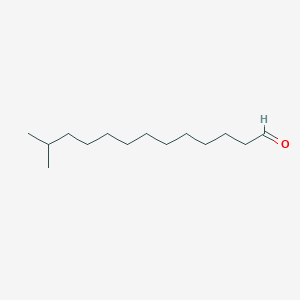

12-Methyltridecanal

Descripción

Propiedades

IUPAC Name |

12-methyltridecanal | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H28O/c1-14(2)12-10-8-6-4-3-5-7-9-11-13-15/h13-14H,3-12H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OQWNKUAZQSLNSR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CCCCCCCCCCC=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H28O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20868381 | |

| Record name | 12-Methyltridecanal | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20868381 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

212.37 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

colourless to pale yellow liquid; cooked or roasted aroma | |

| Record name | 12-Methyltridecanal | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1238/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Solubility |

Insoluble in water; soluble in heptane, soluble (in ethanol) | |

| Record name | 12-Methyltridecanal | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1238/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Density |

0.930-0.941 | |

| Record name | 12-Methyltridecanal | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1238/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

CAS No. |

75853-49-5, 93843-20-0 | |

| Record name | 12-Methyltridecanal | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=75853-49-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 12-Methyltridecanal | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0075853495 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Isotetradecan-1-al | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0093843200 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 12-Methyltridecanal | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20868381 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Isotetradecan-1-al | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.090.047 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Tridecanal, 12-methyl | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.125.645 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 12-METHYLTRIDECANAL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/T2RF910W7E | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 12-Methyltridecanal | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0032432 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Chemical Properties of 12-Methyltridecanal

For Researchers, Scientists, and Drug Development Professionals

Introduction

12-Methyltridecanal is a branched-chain fatty aldehyde that has garnered interest primarily for its contribution to the characteristic aroma of cooked meats.[1][2] Its presence has been identified in various cooked meats, including beef, lamb, pork, and chicken, where it imparts a fatty, tallow-like, and slightly waxy odor.[1][2] Beyond its role as a flavor compound, the broader chemical and biological properties of this compound are of interest to researchers in fields ranging from food science to potential applications in drug development, where long-chain aldehydes can play roles in cellular signaling and as synthetic intermediates. This technical guide provides a comprehensive overview of the known chemical properties of this compound, including its physicochemical characteristics, reactivity, and analytical methodologies.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. These properties are essential for its handling, formulation, and analysis.

| Property | Value | Reference |

| Molecular Formula | C₁₄H₂₈O | [3][4] |

| Molecular Weight | 212.37 g/mol | [3][4] |

| Appearance | Colorless to pale yellow liquid | [1] |

| Boiling Point | 141-143 °C at 4 mmHg; 275-276 °C at 760 mmHg | [1] |

| Flash Point | 111.11 °C (232.00 °F) | [1][2] |

| Specific Gravity | 0.930 - 0.941 at 25 °C | [1][2] |

| Refractive Index | 1.445 - 1.455 at 20 °C | [1][2] |

| Solubility | Insoluble in water; Soluble in alcohol | [1] |

| CAS Number | 75853-49-5 | [3][4] |

| IUPAC Name | This compound | [3] |

Synthesis and Reactivity

The reactivity of this compound is characteristic of a long-chain aliphatic aldehyde. The presence of the carbonyl group makes it susceptible to a variety of chemical transformations.

General Reactivity of Aldehydes:

-

Nucleophilic Addition: The carbonyl carbon is electrophilic and readily undergoes attack by nucleophiles. Common nucleophilic addition reactions include the formation of hydrates, hemiacetals, and acetals.

-

Oxidation: Aldehydes are easily oxidized to carboxylic acids. This can be achieved using various oxidizing agents such as potassium permanganate, chromic acid, or milder reagents like Tollens' reagent.

-

Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).

-

Wittig Reaction: this compound can react with a phosphonium ylide (Wittig reagent) to form an alkene, providing a method for carbon-carbon double bond formation.[5][6][7]

-

Aldol Condensation: In the presence of a base, aldehydes with α-hydrogens can undergo aldol condensation to form β-hydroxy aldehydes, which can subsequently dehydrate to form α,β-unsaturated aldehydes.[8][9]

Experimental Protocols

Detailed experimental protocols for the synthesis of this compound are not publicly available. However, a general procedure for the analysis of aldehydes in food matrices using Gas Chromatography-Mass Spectrometry (GC-MS) is outlined below.

General Protocol for Extraction and GC-MS Analysis of Aldehydes in Food Samples

This protocol is a generalized procedure and may require optimization based on the specific food matrix.

1. Sample Preparation and Extraction:

-

Homogenization: Solid food samples are homogenized to a fine powder or paste.

-

Solvent Extraction: A known weight of the homogenized sample is extracted with a suitable organic solvent, such as a mixture of chloroform and methanol (Folch method).[10]

-

Phase Separation: Water is added to the extract to induce phase separation. The organic layer containing the lipids and aldehydes is collected.[10]

-

Concentration: The solvent is carefully evaporated under a stream of nitrogen to concentrate the extract.

2. Gas Chromatography-Mass Spectrometry (GC-MS) Analysis:

-

Instrumentation: A gas chromatograph coupled to a mass spectrometer is used for separation and detection.

-

Column: A non-polar capillary column (e.g., SE-54) or a polar column (e.g., FFAP) can be used for separation.[4]

-

Injector and Detector: The sample is introduced into the GC via a split/splitless injector. The mass spectrometer is operated in electron ionization (EI) mode.

-

Temperature Program: A suitable temperature program is employed to achieve good separation of the analytes. An example program could be: initial temperature of 40°C, hold for 2 minutes, ramp to 240°C at a rate of 3°C/minute, and hold for 10 minutes.

-

Data Analysis: The resulting chromatogram and mass spectra are analyzed to identify and quantify this compound by comparing its retention time and mass spectrum with that of a pure standard.

Spectroscopic Data

Spectroscopic techniques are crucial for the identification and characterization of this compound.

| Spectroscopic Technique | Characteristic Features for Aldehydes |

| Infrared (IR) Spectroscopy | - Strong C=O stretching absorption around 1720-1740 cm⁻¹.- Two characteristic C-H stretching absorptions for the aldehydic proton around 2720 cm⁻¹ and 2820 cm⁻¹.[11] |

| ¹H Nuclear Magnetic Resonance (NMR) Spectroscopy | - A highly deshielded proton signal (singlet or multiplet depending on coupling) for the aldehydic proton (CHO) in the range of δ 9-10 ppm.- Protons on the α-carbon to the carbonyl group typically appear in the range of δ 2.0-2.5 ppm.[11] |

| ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy | - A characteristic signal for the carbonyl carbon in the highly deshielded region of δ 190-200 ppm. |

| Mass Spectrometry (MS) | - A molecular ion peak (M⁺) may be observed.- Characteristic fragmentation patterns include α-cleavage and McLafferty rearrangement.[11] |

Safety Information

This compound is reported to cause skin and eye irritation.[12] Standard laboratory safety precautions, including the use of personal protective equipment such as gloves and safety glasses, should be followed when handling this compound.

Logical Workflow for Aldehyde Analysis

As no specific signaling pathways involving this compound have been documented, the following diagram illustrates a general logical workflow for the analysis of an unknown sample suspected of containing an aldehyde like this compound.

Caption: General workflow for the analysis of aldehydes.

Conclusion

This compound is a long-chain branched aldehyde primarily known for its contribution to the flavor profile of cooked meats. Its chemical properties are typical of an aliphatic aldehyde, with the carbonyl group being the center of its reactivity. While detailed synthetic protocols are not widely published, its analysis is readily achievable using standard analytical techniques such as GC-MS. This guide provides a foundational understanding of the chemical properties of this compound for researchers and professionals in relevant scientific fields. Further research into its biological activities and potential applications beyond flavor science may reveal new and interesting aspects of this molecule.

References

- 1. Chemical reaction of aldehydes and ketones class 12 chemistry CBSE [vedantu.com]

- 2. masterorganicchemistry.com [masterorganicchemistry.com]

- 3. Khan Academy [khanacademy.org]

- 4. This compound [webbook.nist.gov]

- 5. Wittig reaction - Wikipedia [en.wikipedia.org]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. masterorganicchemistry.com [masterorganicchemistry.com]

- 10. arabjchem.org [arabjchem.org]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. kvmwai.edu.in [kvmwai.edu.in]

The Biosynthesis of 12-Methyltridecanal: A Technical Guide for Researchers

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

12-Methyltridecanal is a branched-chain aldehyde that plays a significant role in the chemical ecology of various organisms, acting as a pheromone in insects and mammals, and contributing to the aroma profile of certain foods. Its biosynthesis is a specialized branch of fatty acid metabolism, primarily elucidated in insects where it serves as a precursor to methyl-branched cuticular hydrocarbons (CHCs). This technical guide provides a comprehensive overview of the this compound biosynthesis pathway, detailing the enzymatic steps, key intermediates, and relevant quantitative data. Furthermore, it offers detailed experimental protocols for the investigation of this pathway, aiming to equip researchers with the necessary knowledge to explore its components as potential targets for novel drug development and pest management strategies.

The Core Biosynthetic Pathway of this compound

The synthesis of this compound originates from the general fatty acid biosynthesis pathway, with modifications that introduce a methyl branch. In insects, this process predominantly occurs in specialized cells called oenocytes. The pathway can be conceptually divided into four main stages: initiation and methyl-branch incorporation, elongation, reduction to an alcohol, and oxidation to the aldehyde.

Stage 1: Initiation and Methyl-Branch Incorporation

The biosynthesis begins with the formation of the primer for fatty acid synthesis. Instead of the typical acetyl-CoA, the synthesis of a methyl-branched fatty acid often utilizes a precursor derived from amino acid catabolism. The key precursor for the methyl group in this compound is propionyl-CoA , which is carboxylated to form (S)-methylmalonyl-CoA . Propionyl-CoA itself is derived from the catabolism of amino acids such as isoleucine, valine, and methionine.

The initial condensation reaction is catalyzed by Fatty Acid Synthase (FAS) . FAS incorporates the methylmalonyl-CoA as an extender unit, leading to the formation of a methyl-branched acyl chain.

Stage 2: Elongation

Following the initial incorporation of the methyl group, the fatty acid chain is elongated by the sequential addition of two-carbon units from malonyl-CoA, a process also catalyzed by FAS and subsequently by fatty acid elongases (ELOs). This series of condensation, reduction, dehydration, and second reduction reactions extends the carbon backbone to the required length. For this compound, this process continues until a 14-carbon backbone with a methyl group at the 12th position is formed, resulting in 12-methyltridecanoyl-CoA.

Stage 3: Reduction to Fatty Alcohol

The resulting 12-methyltridecanoyl-CoA is then reduced to its corresponding alcohol, 12-methyltridecanol. This reaction is catalyzed by a Fatty Acyl-CoA Reductase (FAR) . FARs are a class of enzymes that utilize NADPH to reduce the thioester bond of the fatty acyl-CoA to a primary alcohol.

Stage 4: Oxidation to Aldehyde

In the final step, the 12-methyltridecanol is oxidized to form this compound. This oxidation is carried out by an alcohol oxidase or a similar dehydrogenase enzyme.

It is important to note that in the context of cuticular hydrocarbon biosynthesis in insects, this compound is an intermediate. It can be further processed by a P450 oxidative decarbonylase (CYP4G) to form the corresponding methyl-branched alkane, 11-methyltridecane, with the release of carbon dioxide.[1][2]

Quantitative Data

Quantitative data for the specific enzymes involved in this compound biosynthesis is limited. However, studies on related enzymes in methyl-branched fatty acid and pheromone biosynthesis provide valuable insights.

| Enzyme | Substrate | Km (µM) | Vmax (pmol/min/µg protein) | kcat (s⁻¹) | Source Organism | Reference |

| Metazoan Fatty Acid Synthase (mFAS) | Methylmalonyl-CoA | 21 ± 2 | - | 0.012 ± 0.0003 | In vitro study | [3] |

| Fatty Acyl-CoA Reductase (Slit-FAR1) | (Z)-11-hexadecenoyl-CoA | 1.1 ± 0.2 | 160 ± 10 | - | Spodoptera littoralis | [4] |

| Fatty Acyl-CoA Reductase (Slit-FAR1) | (Z,E)-9,11-tetradecadienoyl-CoA | 1.4 ± 0.3 | 240 ± 20 | - | Spodoptera littoralis | [4] |

| Fatty Acyl-CoA Reductase (Slit-FAR1) | (Z,E)-9,12-tetradecadienoyl-CoA | 1.3 ± 0.2 | 220 ± 10 | - | Spodoptera littoralis | [4] |

Note: The kinetic values for mFAS with methylmalonyl-CoA indicate a significantly lower turnover rate compared to malonyl-CoA, suggesting that the incorporation of methyl branches is a rate-limiting step.[3] The data for Slit-FAR1 demonstrates the enzyme's affinity for various fatty acyl-CoA substrates involved in pheromone biosynthesis. While not specific to 12-methyltridecanoyl-CoA, these values provide a reasonable estimate for the kinetic parameters of similar enzymes.

Experimental Protocols

Dissection of Oenocytes from Adult Drosophila melanogaster**

Oenocytes are the primary site of hydrocarbon biosynthesis in many insects and are thus a critical tissue for studying the this compound pathway.

Materials:

-

Adult Drosophila melanogaster

-

Chilled Shields and Sang M3 insect medium (Sigma)

-

Dissection pins (fine tungsten needles)

-

Sylgard-coated dissection dish

-

Stereomicroscope

-

Pasteur pipette

Procedure:

-

Secure a fly to the dissection dish with a pin through the thorax.

-

Remove the legs and wings.

-

Place a second pin through the genital segment to secure the abdomen.

-

Cover the fly with chilled M3 insect medium.

-

Using fine forceps, make an incision along the ventral midline of the abdomen.

-

Remove the internal organs (guts and gonads).

-

Sever the cuticle and tracheae connecting the abdomen to the thorax.

-

Pin the abdominal cuticle flat, with the internal side facing up.

-

Carefully remove the fat body and heart by severing their connections to the cuticle. The oenocytes, which appear as large, amber-colored cells, will remain attached to the inner surface of the cuticle.[5][6]

-

Gently scrape the oenocyte strands from the cuticle using a fine dissection needle.[5][6]

-

The isolated oenocytes can then be collected with the needle for subsequent molecular analysis or culture.[5][6]

In Vitro Assay of Fatty Acid Synthase Activity

This protocol allows for the measurement of FAS activity and product specificity using high-resolution mass spectrometry.

Materials:

-

Purified Fatty Acid Synthase (FAS)

-

¹³C-labeled malonyl-CoA

-

Acetyl-CoA

-

NADPH

-

Internal non-esterified fatty acid (NEFA) standard (e.g., ¹³C-labeled palmitic acid)

-

Chloroform/methanol (1:2, v/v)

-

High-resolution mass spectrometer (e.g., Orbitrap)

Procedure:

-

Prepare a reaction mixture containing purified FAS, ¹³C-labeled malonyl-CoA, acetyl-CoA, and NADPH in an appropriate buffer.

-

Incubate the reaction mixture at 37°C.

-

At defined time points, spike the reaction mixture with the internal NEFA standard to stop the reaction and provide a quantification reference.

-

Extract the lipids using a modified Bligh and Dyer procedure by adding chloroform/methanol (1:2, v/v).

-

Centrifuge the mixture to separate the phases.

-

Analyze the organic extract directly by direct-infusion high-resolution mass spectrometry in negative ion mode.

-

Quantify the de novo synthesized ¹³C-labeled fatty acids relative to the internal standard.[7][8]

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis of Cuticular Aldehydes

GC-MS is the standard method for the identification and quantification of volatile and semi-volatile organic compounds like this compound.

Materials:

-

Insect samples (e.g., whole insects, specific body parts, or puparial cases)

-

Hexane (redistilled)

-

Florisil chromatography column

-

Nitrogen gas stream

-

GC-MS system with a capillary column (e.g., DB-5)

Procedure:

-

Extract the cuticular lipids by immersing the insect sample in hexane for a defined period (e.g., 10 minutes).[9][10]

-

Transfer the hexane extract to a clean vial. For cleaner samples, the extract can be passed through a small Florisil column to remove more polar compounds.[9]

-

Concentrate the extract under a gentle stream of nitrogen gas.

-

Resuspend the residue in a small, precise volume of hexane (e.g., 10-30 µL).[9][10]

-

Inject an aliquot (e.g., 1 µL) into the GC-MS system.

-

GC conditions:

-

Injector: Splitless mode, 250-290°C.[9]

-

Column: 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., DB-5 or equivalent).

-

Oven Program: Initial temperature of 50-150°C, hold for 1-2 minutes, then ramp at 3-5°C/min to a final temperature of 320°C, hold for 2-10 minutes.[9]

-

Carrier Gas: Helium at a constant flow rate of 1 mL/min.

-

-

MS conditions:

-

Ionization: Electron Impact (EI) at 70 eV.

-

Mass Range: Scan from m/z 40 to 600.

-

Detector Temperature: 325°C.[9]

-

-

Identify this compound based on its retention time and mass spectrum, comparing it to authentic standards if available. Quantification is typically performed by integrating the peak area of a characteristic ion and comparing it to an internal standard.

RNA Interference (RNAi) for Studying Gene Function

RNAi is a powerful tool to investigate the function of specific genes in the biosynthesis pathway by knocking down their expression.

Materials:

-

Target gene sequence for designing double-stranded RNA (dsRNA).

-

In vitro transcription kit (e.g., T7 RiboMAX Express RNAi System).

-

Microinjection system (e.g., nanoinjector).

-

Insect subjects.

-

Reagents for RNA extraction and quantitative reverse-transcription PCR (qRT-PCR).

Procedure:

-

dsRNA Synthesis:

-

Design primers with T7 promoter sequences to amplify a 200-500 bp region of the target gene.

-

Synthesize dsRNA from the PCR template using an in vitro transcription kit according to the manufacturer's instructions.[11][12]

-

Purify and quantify the dsRNA. Verify its integrity by agarose gel electrophoresis.[12]

-

-

dsRNA Injection:

-

Anesthetize the insects (e.g., by chilling).

-

Inject a specific amount of dsRNA (e.g., 500 ng) into the insect's hemocoel, typically in the abdomen, using a microinjection needle.[12]

-

Inject a control group with dsRNA targeting a non-endogenous gene (e.g., GFP).

-

-

Gene Expression Analysis:

-

At various time points post-injection (e.g., 24, 48, 72 hours), dissect the relevant tissue (e.g., oenocytes or whole abdomen).

-

Extract total RNA from the tissue.

-

Perform qRT-PCR to quantify the expression level of the target gene relative to a reference gene, comparing the dsRNA-treated group to the control group.

-

-

Phenotypic Analysis:

-

Analyze the cuticular hydrocarbon profile of the treated and control insects using GC-MS (as described in Protocol 3.3) to determine the effect of gene knockdown on this compound production.

-

Visualizations

Biosynthetic Pathway of this compound

Caption: Biosynthesis pathway of this compound.

Experimental Workflow for RNAi-Mediated Gene Function Analysis

Caption: Workflow for RNAi gene function analysis.

Conclusion

The biosynthesis of this compound represents a fascinating and important modification of the canonical fatty acid synthesis pathway. Understanding the enzymes and regulatory mechanisms involved opens avenues for the development of highly specific inhibitors that could be used as novel pesticides with minimal off-target effects. Furthermore, the elucidation of this pathway in different organisms can provide insights into the evolution of chemical communication. The experimental protocols provided herein offer a robust framework for researchers to further investigate this pathway, characterize its components, and explore its potential applications in biotechnology and drug development.

References

- 1. Genetic architecture of natural variation in cuticular hydrocarbon composition in Drosophila melanogaster - PMC [pmc.ncbi.nlm.nih.gov]

- 2. w4.paca.inrae.fr [w4.paca.inrae.fr]

- 3. The enzyme kinetics of branched‐chain fatty acid synthesis of metazoan fatty acid synthase - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Identification and characterization of a fatty acyl reductase from a Spodoptera littoralis female gland involved in pheromone biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Dissection of Oenocytes from Adult Drosophila melanogaster - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. A Simple and Direct Assay for Monitoring Fatty Acid Synthase Activity and Product-Specificity by High-Resolution Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 8. portal.findresearcher.sdu.dk [portal.findresearcher.sdu.dk]

- 9. Cuticular hydrocarbons as a tool for the identification of insect species: Puparial cases from Sarcophagidae - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Cuticular hydrocarbons for the identification and geographic assignment of empty puparia of forensically important flies - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Protocol for RNA interference in gene expression in adult insects of Triatoma infestans (Hemiptera: Reduviidae) - PMC [pmc.ncbi.nlm.nih.gov]

- 12. The Key Role of Fatty Acid Synthase in Lipid Metabolism and Metamorphic Development in a Destructive Insect Pest, Spodoptera litura (Lepidoptera: Noctuidae) - PMC [pmc.ncbi.nlm.nih.gov]

The Maillard Reaction's Meaty Secret: A Technical Guide to 12-Methyltridecanal in Food

For Immediate Release

A deep dive into the natural occurrence, formation, and analysis of the key meat flavor compound, 12-methyltridecanal, this technical guide serves as a comprehensive resource for researchers, scientists, and professionals in drug development. This document synthesizes current knowledge on its presence in various food products, details the analytical methodologies for its quantification, and explores its biosynthetic origins.

Introduction: The Aromatic Signature of Cooked Meat

This compound is a branched-chain aldehyde that significantly contributes to the desirable savory and fatty aroma of cooked meats.[1] Described as having a tallowy, beef-like scent, it is a crucial component of the flavor profile of stewed beef.[2] Its natural occurrence is not limited to beef; it has been identified in a variety of other meat products and even in certain types of cheese. This guide provides an in-depth look at the quantitative data available on its presence in food, the experimental protocols used for its analysis, and the biosynthetic pathways that lead to its formation.

Quantitative Occurrence of this compound in Food Products

The concentration of this compound varies significantly across different food matrices. Its presence is most pronounced in ruminant meats, with its concentration in beef being notably higher and increasing with the age of the animal.[3] The following tables summarize the available quantitative data for this compound in various food products.

Table 1: Concentration of this compound in Various Meat Products

| Food Product | Concentration (µg/g of lipid) |

| Beef | 44 - 149[2] |

| Veal | 5 - 19[2] |

| Lamb | 5 - 19[2] |

| Springbuck | 5 - 19[2] |

| Red Deer | 5 - 19[2] |

| Chicken | 0.3 - 2.7[2] |

| Turkey | 0.3 - 2.7[2] |

| Pork | 0.3 - 2.7[2] |

Table 2: Concentration of this compound in Beef Phospholipids by Animal Age

| Animal Age | Concentration (µg/g of phospholipids) |

| 4-month-old calf | 36[3] |

| 8-year-old cow | 810[3] |

Note: this compound has also been identified as a key odorant in ripe Gouda-type cheese, with its concentration increasing with the maturation stage. However, specific quantitative data was not available in the reviewed literature.[4]

Experimental Protocols for the Analysis of this compound

The accurate quantification of this compound in complex food matrices requires robust analytical methodologies. The gold standard for this is the Stable Isotope Dilution Assay (SIDA) coupled with Gas Chromatography-Mass Spectrometry (GC-MS).

Sample Preparation and Extraction

Objective: To extract volatile and semi-volatile compounds, including this compound, from a solid or semi-solid food matrix.

Method: Solvent Extraction & Solvent-Assisted Flavor Evaporation (SAFE)

-

Homogenization: A representative sample of the food product (e.g., cooked meat, cheese) is finely minced or ground to ensure homogeneity.

-

Solvent Extraction: The homogenized sample is extracted with a suitable organic solvent, such as dichloromethane or a pentane/diethyl ether mixture, to dissolve the volatile and lipid fractions. This is typically performed multiple times to ensure complete extraction.

-

Solvent-Assisted Flavor Evaporation (SAFE): The solvent extract is then subjected to SAFE, a high-vacuum distillation technique that allows for the gentle separation of volatile compounds from non-volatile matrix components like lipids.

-

Concentration: The resulting distillate, containing the volatile compounds, is carefully concentrated under a gentle stream of nitrogen to a small volume for GC-MS analysis.

Stable Isotope Dilution Assay (SIDA)

Principle: A known amount of a stable isotope-labeled internal standard (e.g., deuterated this compound) is added to the sample at the beginning of the extraction process. This standard behaves identically to the native analyte throughout the sample preparation and analysis, allowing for accurate correction for any losses or matrix effects.

Protocol Outline:

-

Internal Standard Spiking: A precise amount of the synthesized deuterated this compound internal standard is added to the homogenized food sample before extraction.

-

Extraction and Concentration: The sample is then extracted and concentrated as described in section 3.1.

-

GC-MS Analysis: The concentrated extract is injected into the GC-MS system.

-

Quantification: The concentration of the native this compound is determined by comparing the peak area of its characteristic ions to the peak area of the characteristic ions of the labeled internal standard.

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

Objective: To separate, identify, and quantify this compound in the prepared extract.

Typical GC-MS Parameters:

-

Gas Chromatograph (GC):

-

Column: A non-polar capillary column, such as a DB-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness).

-

Injector: Splitless mode at a temperature of approximately 250°C.

-

Carrier Gas: Helium at a constant flow rate of around 1.0 mL/min.

-

Oven Temperature Program: A typical program would start at a low temperature (e.g., 40°C), hold for a few minutes, then ramp up to a final temperature of around 250°C.

-

-

Mass Spectrometer (MS):

-

Ionization: Electron Impact (EI) at 70 eV.

-

Acquisition Mode: Selected Ion Monitoring (SIM) for high sensitivity and specificity. In SIM mode, the mass spectrometer is set to detect only specific ions characteristic of this compound and its deuterated internal standard.

-

Quantitative Ions: Specific fragment ions of this compound are selected for quantification. While the exact ions would be determined during method development, characteristic fragments of aldehydes would be targeted.

-

Biosynthesis and Signaling Pathways

Proposed Biosynthetic Pathway of this compound

The primary origin of this compound in beef is attributed to the metabolic activity of microorganisms in the rumen. These bacteria synthesize branched-chain fatty acids, which are then incorporated into the animal's tissues. The aldehyde is subsequently released from plasmalogens during cooking. The proposed biosynthetic pathway for the precursor of this compound, 12-methyltridecanoic acid, begins with the branched-chain amino acid, leucine.

Caption: Proposed biosynthesis of this compound.

Signaling Pathways and Molecular Mechanisms

Currently, there is no direct evidence in the scientific literature to suggest that this compound itself is involved in specific signaling pathways or has significant biological activity beyond its role as a flavor compound.

However, its biosynthetic precursor, the branched-chain amino acid leucine, is a well-known modulator of the mTOR (mammalian Target of Rapamycin) signaling pathway . This pathway is a central regulator of cell growth, proliferation, and protein synthesis. Leucine acts as a nutrient signal to activate mTORC1, which in turn promotes protein synthesis.

Caption: Leucine activation of the mTOR signaling pathway.

It is important to emphasize that this signaling activity is associated with the precursor molecule, leucine, and not this compound itself.

Conclusion

This compound is a vital flavor compound that defines the characteristic aroma of many cooked meats. Its formation is a fascinating interplay of microbial metabolism in ruminants and the chemical transformations that occur during cooking. The analytical methods detailed in this guide provide a framework for the accurate quantification of this important aldehyde, which is essential for quality control and flavor research in the food industry. While its direct biological activity in terms of cell signaling appears to be limited, understanding its biosynthetic origins provides insight into the complex processes that create the flavors we enjoy. Future research may further elucidate the presence and formation of this compound in a wider variety of food products and refine the analytical techniques for its detection.

References

- 1. 12-methyl tridecanal, 75853-49-5 [thegoodscentscompany.com]

- 2. researchgate.net [researchgate.net]

- 3. Dependence of the this compound concentration in beef on the age of the animal - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Identification of the possible new odor-active compounds "this compound and its analogs" responsible for the characteristic aroma of ripe Gouda-type cheese - PubMed [pubmed.ncbi.nlm.nih.gov]

The Enigmatic Olfactory Cue: A Technical Guide to 12-Methyltridecanal and its Putative Role as an Insect Pheromone

For the attention of: Researchers, scientists, and drug development professionals.

This technical guide provides a comprehensive overview of 12-methyltridecanal, a branched-chain aldehyde with a documented role in flavor chemistry and a hypothesized function as an insect pheromone. While direct evidence of its pheromonal activity in a specific insect species remains to be conclusively established in primary literature, its structural characteristics align with known insect semiochemicals. This document synthesizes the available data on its chemical properties, synthesis, and analytical methods, and presents a framework for investigating its potential role in insect communication.

Chemical and Physical Properties of this compound

This compound is a C14 fatty aldehyde with a methyl branch at the 12-position. Its chemical and physical properties are summarized in the table below.

| Property | Value | Reference |

| Molecular Formula | C₁₄H₂₈O | [1] |

| Molecular Weight | 212.37 g/mol | [1] |

| CAS Number | 75853-49-5 | [1] |

| Appearance | Colorless to pale yellow liquid | [2] |

| Odor | Tallowy, beef-like, waxy, fatty, with citrus and cilantro nuances | [2][3][4] |

| Boiling Point | 141-143 °C at 4 mmHg | [2] |

| Solubility | Insoluble in water; soluble in organic solvents like ethanol and heptane | [2] |

Known Biological Significance: A Key Aroma Compound

Extensive research has identified this compound as a potent aroma compound, particularly characteristic of cooked beef.[3] It is formed from the thermal degradation of plasmalogens, a class of phospholipids found in muscle tissue.[3] The concentration of this compound has been shown to increase with the age of the animal, suggesting it could be an indicator of meat maturity.[5]

Table 1: Quantitative Data on this compound in Beef

| Sample | Concentration (µg/g of phospholipids) | Reference |

| 4-month-old calf | 36 | [5] |

| 8-year-old cow | 810 | [5] |

| Stewed Beef | 431 µg/kg (total weight) | [3] |

Putative Role as an Insect Pheromone

While direct evidence is pending, the molecular structure of this compound is analogous to other known insect pheromones, particularly trail pheromones in termites and sex pheromones in some moths, which often utilize long-chain aldehydes and alcohols. Basal termites, for instance, are known to use C14 or C18 aldehydes as trail-following substances.

The investigation into the potential pheromonal activity of this compound represents a promising avenue for the discovery of novel semiochemicals for pest management.

Experimental Protocols

The following section details generalized experimental protocols for the identification, synthesis, and bioassay of this compound as a putative insect pheromone. These are based on established methodologies for similar semiochemicals.

Extraction and Identification of this compound from Insect Glands

This protocol outlines the steps for extracting and identifying volatile compounds from the exocrine glands of a target insect species.

-

Gland Dissection: Dissect the putative pheromone glands (e.g., sternal glands in termites, abdominal glands in moths) from a sufficient number of individuals under a stereomicroscope.

-

Solvent Extraction: Immerse the dissected glands in a minimal volume of a non-polar solvent such as hexane or dichloromethane for a defined period (e.g., 30 minutes).

-

Concentration: Carefully concentrate the extract under a gentle stream of nitrogen.

-

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis: Inject an aliquot of the extract into a GC-MS system to separate and identify the volatile components. The mass spectrum of any peak matching that of a synthetic this compound standard would provide tentative identification.

-

Gas Chromatography-Electroantennography (GC-EAD): To determine which compounds elicit an olfactory response, inject the extract into a GC-EAD system. A simultaneous response from the insect antenna and the GC detector to a specific peak provides strong evidence of its semiochemical function.

Chemical Synthesis of this compound

A plausible synthetic route to this compound can be adapted from standard organic chemistry methods for aldehyde synthesis. One such approach is outlined below.

-

Grignard Reaction: React 11-bromoundecene with magnesium to form the Grignard reagent. React this with isobutyraldehyde to form 12-methyltridec-1-en-3-ol.

-

Oxidation: Oxidize the secondary alcohol to a ketone, 12-methyltridec-1-en-3-one, using an oxidizing agent like pyridinium chlorochromate (PCC).

-

Reduction: Reduce the double bond via catalytic hydrogenation to yield 12-methyltridecan-3-one.

-

Wittig Reaction: Convert the ketone to an alkene using a Wittig reagent, such as methylenetriphenylphosphorane, to form 3-methylene-12-methyltridecane.

-

Hydroboration-Oxidation: Treat the terminal alkene with a hydroboration agent (e.g., 9-BBN) followed by oxidation (e.g., with hydrogen peroxide and sodium hydroxide) to yield 12-methyltridecan-1-ol.

-

Final Oxidation: Oxidize the primary alcohol to the desired aldehyde, this compound, using a mild oxidizing agent like PCC or Dess-Martin periodinane.

Behavioral Bioassays

To confirm the behavioral activity of synthetic this compound, choice-based bioassays are employed.

-

Y-Tube Olfactometer Assay: A Y-tube olfactometer presents the insect with a choice between a stream of air carrying the synthetic compound and a control stream of clean air. The number of insects choosing each arm of the olfactometer is recorded.

-

Trail-Following Assay (for termites): An artificial trail of the synthetic compound is drawn on a substrate (e.g., filter paper). A termite is placed at the start of the trail, and the distance it follows the trail and its speed are recorded.

Biosynthesis of this compound in Insects (Hypothetical)

The biosynthesis of fatty acid-derived pheromones in insects typically involves a series of enzymatic modifications of common fatty acids. A plausible biosynthetic pathway for this compound could involve the following steps, starting from a branched-chain amino acid precursor.

-

Initiation: The biosynthesis likely initiates from the amino acid valine, which provides the isobutyl group characteristic of the methyl branch at the terminus of the fatty acid chain.

-

Chain Elongation: A series of fatty acid synthase (FAS) cycles would elongate the initial branched-chain starter unit to produce 12-methyltridecanoic acid.

-

Reduction to Alcohol: The fatty acid is then activated to its acyl-CoA ester and subsequently reduced to the corresponding alcohol, 12-methyltridecanol, by a fatty acyl-CoA reductase (FAR).

-

Oxidation to Aldehyde: The final step would be the oxidation of the alcohol to the aldehyde, this compound, by an alcohol dehydrogenase or oxidase.

Conclusion and Future Directions

This compound is a well-characterized compound with a significant role in flavor chemistry. Its structural similarity to known insect pheromones suggests a plausible, yet unconfirmed, role as a semiochemical. The experimental frameworks provided in this guide offer a roadmap for future research to definitively establish the function of this compound in insect communication. Such research could lead to the development of novel, species-specific pest management strategies. Further investigation into the biosynthesis and reception of this and similar branched-chain aldehydes will deepen our understanding of the chemical ecology of insects.

References

Discovery and historical context of 12-Methyltridecanal

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

12-Methyltridecanal is a branched-chain fatty aldehyde with significant relevance in chemical ecology and food science. Initially identified as a key aroma compound in cooked meats, it has more recently been characterized as a putative pheromone in primates. This technical guide provides an in-depth overview of the discovery, historical context, chemical properties, and biological significance of this compound. It includes a compilation of available quantitative data, detailed experimental protocols for its identification and synthesis, and a proposed signaling pathway for its reception. This document is intended to serve as a comprehensive resource for researchers in chemical ecology, flavor chemistry, and drug development exploring the applications of semiochemicals and flavor compounds.

Introduction and Historical Context

This compound (C₁₄H₂₈O) is a volatile organic compound that has garnered scientific interest in two distinct fields: food chemistry and chemical ecology. Its discovery timeline reflects this dual significance.

Discovery as a Flavor Compound

The first significant identification of this compound in a biological matrix was reported by Guth and Grosch in 1994.[1][2] Through their work on the character impact odorants of stewed beef juice, they identified this compound as a key contributor to the characteristic tallowy, beef-like aroma.[3] Subsequent research has confirmed its presence as a naturally-occurring flavor compound in various cooked meats, including lamb, pork, chicken, and turkey, as well as in aged cheeses like Gouda.[4][5][6] Its formation in meat is linked to the thermal degradation of plasmalogens, a type of phospholipid, and its concentration has been shown to increase with the age of the animal.[3][7]

Identification as a Putative Primate Pheromone

A significant development in the understanding of this compound's biological role came in 2020. A study by Shirasu et al. identified it as one of three key aldehydes in the antebrachial gland secretions of male ring-tailed lemurs (Lemur catta). The secretion of this compound, along with dodecanal and tetradecanal, was found to increase significantly during the breeding season in a testosterone-dependent manner. Behavioral assays demonstrated that these aldehydes are attractive to female lemurs, suggesting their function as a sex pheromone. This was a landmark finding, as it provided strong evidence for a fully identified sex pheromone in a primate species.

Chemical and Physical Properties

This compound is a fatty aldehyde with a long carbon chain.[9] Its chemical and physical properties are summarized in the table below.

| Property | Value | Reference |

| Chemical Formula | C₁₄H₂₈O | [10] |

| Molecular Weight | 212.37 g/mol | [10] |

| CAS Number | 75853-49-5 | [10] |

| Appearance | Colorless to pale yellow liquid | [8] |

| Odor | Fatty, waxy, tallow, beefy, with fruity and citrus nuances | [5][8] |

| Solubility | Insoluble in water; soluble in ethanol and heptane | [8] |

| Boiling Point | 141-143 °C at 4 mmHg | [5] |

| Flash Point | 111.11 °C (232.00 °F) | [4] |

| IUPAC Name | This compound | [10] |

Quantitative Data

The concentration and activity of this compound vary significantly depending on the biological context. The following tables summarize the available quantitative data.

Table 3.1: Concentration of this compound in Beef

| Animal Age | Concentration (µg/g of phospholipids) | Reference |

| 4 months (calf) | 36 | [7] |

| 8 years (cow) | 810 | [7] |

| Mean increase per month | 9.3 ± 0.78 | [7] |

Table 3.2: Odor and Flavor Thresholds

| Medium | Threshold | Description | Reference |

| Propylene Glycol (1%) | Not specified | Cooked meat, tallow, fat, fruity, waxy, citrus | [5] |

| Propylene Glycol (10%) | Not specified | Sweet, fatty, waxy, rich savory, citrus, cilantro | [5] |

| Aqueous Solution (5 ppm) | 5 ppm | Waxy, aldehydic, citrus, soapy, savory, fatty, rancid, cilantro, mango, carrot | [5] |

Experimental Protocols

This section details the methodologies for the identification and synthesis of this compound, compiled from the cited literature.

Isolation and Identification from Biological Samples (GC-MS)

The primary method for the identification of this compound in biological matrices is Gas Chromatography-Mass Spectrometry (GC-MS).

4.1.1. Sample Preparation (Gouda Cheese Example)

-

Homogenization: A slurry of the cheese sample is created.

-

Solvent Extraction: The slurry is extracted with an organic solvent like n-pentane.

-

Solvent-Assisted Flavor Evaporation (SAFE): The extract is subjected to SAFE to isolate volatile and semi-volatile compounds.

-

Concentration: The resulting distillate is dried over anhydrous sodium sulfate and concentrated under a nitrogen stream.

4.1.2. GC-MS Analysis

-

Gas Chromatograph: A gas chromatograph equipped with a mass selective detector is used.

-

Column: A capillary column suitable for separating volatile compounds, such as a DB-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness), is employed.

-

Oven Temperature Program: A typical program starts at a low temperature (e.g., 50°C), holds for a few minutes, then ramps up to a higher temperature (e.g., 280°C). A representative program is: 50°C for 2 min, increase to 104°C at 6°C/min, hold for 5 min, then increase to 164°C at the same rate and hold for 4 min.[11]

-

Mass Spectrometry: The mass spectrometer is operated in electron ionization (EI) mode. Mass spectra are recorded over a specific m/z range (e.g., 35-350 amu).

-

Identification: The identification of this compound is based on the comparison of its retention time and mass spectrum with those of an authentic reference standard.

Experimental Workflow for GC-MS Identification of this compound

Caption: Workflow for the isolation and identification of this compound.

Chemical Synthesis

A general method for the synthesis of branched-chain aldehydes, analogous to this compound, has been described. The following is a representative procedure for the synthesis of a methyl-branched alkan-1-ol, a precursor to the aldehyde.

4.2.1. Synthesis of Methyl-branched Alkan-1-ol

-

Reaction Setup: To a solution of a crude 2-(bromoalkoxy)-2H-tetrahydropyran in THF, add N-methylpyrrolidone and CuBr.

-

Grignard Reaction: Cool the solution and add an appropriate Grignard reagent (e.g., isobutylmagnesium bromide) dropwise.

-

Workup: After stirring, dilute the reaction mixture with diethyl ether and add saturated aqueous NH₄Cl. Extract the aqueous layer with ethyl acetate.

-

Purification: The resulting methyl-branched alkan-1-ol can be purified by standard chromatographic techniques.

4.2.2. Oxidation to Aldehyde The synthesized methyl-branched alkan-1-ol can then be oxidized to the corresponding aldehyde, this compound, using a mild oxidizing agent such as pyridinium chlorochromate (PCC) or by Swern oxidation.

General Synthesis Pathway

Caption: Generalized synthesis route for this compound.

Biological Role and Signaling Pathway

Role as a Pheromone

As established in ring-tailed lemurs, this compound functions as a putative sex pheromone, contributing to the attractiveness of males to females during the breeding season. The blend of this compound, dodecanal, and tetradecanal appears to be crucial for this chemical signaling.

Olfactory Reception and Signaling

The specific olfactory receptor for this compound has not yet been identified. However, based on the general mechanism of olfaction for aldehydes, a G protein-coupled receptor (GPCR) mediated signaling cascade is the most likely pathway. Long-chain fatty aldehydes are known to activate a subset of olfactory receptors.

Proposed Signaling Pathway:

-

Binding: this compound, a hydrophobic molecule, likely interacts with odorant-binding proteins (OBPs) in the mucus layer of the olfactory epithelium, which transport it to the olfactory receptors on the cilia of olfactory sensory neurons (OSNs).

-

Receptor Activation: The aldehyde binds to a specific GPCR on the OSN membrane. Given its structure, it may bind to a receptor in the OR37 family, which is known to be activated by long-chain fatty aldehydes.

-

G-Protein Activation: Ligand binding induces a conformational change in the GPCR, activating the associated heterotrimeric G-protein (Gαolf).

-

Second Messenger Production: The activated Gαolf subunit stimulates adenylyl cyclase, which converts ATP to cyclic AMP (cAMP).

-

Ion Channel Opening: cAMP binds to and opens cyclic nucleotide-gated (CNG) ion channels.

-

Depolarization: The influx of cations (Na⁺ and Ca²⁺) through the CNG channels depolarizes the OSN membrane, generating a receptor potential.

-

Action Potential: If the depolarization reaches the threshold, an action potential is fired and transmitted to the olfactory bulb of the brain for processing.

Diagram of the Proposed Olfactory Signaling Pathway

Caption: Proposed GPCR-mediated signaling cascade for this compound.

Applications and Future Directions

The dual role of this compound as a flavor compound and a pheromone opens up several avenues for research and commercial application.

-

Flavor and Fragrance Industry: It is already used to impart meaty and savory notes to food products and can be further explored for creating authentic flavor profiles in plant-based meat alternatives.[4]

-

Pest Management: If its role as an insect pheromone is substantiated, it could be utilized in traps or as a mating disruptor for pest control.

-

Drug Development: As a primate pheromone, it and its analogs could be investigated for their effects on mammalian behavior and physiology, which may have implications for developing novel therapeutics targeting social and reproductive behaviors.

-

Biomarker Research: The correlation between this compound concentration and age in cattle suggests its potential as a biomarker.[7]

Future research should focus on deorphanizing the specific olfactory receptor(s) for this compound to understand the molecular basis of its perception. Further investigation into its role in insect communication is also warranted.

Conclusion

This compound is a multifaceted molecule with significant implications for our understanding of flavor perception and chemical communication. From contributing to the desirable aroma of cooked meats to mediating sexual attraction in primates, its study offers valuable insights into the chemistry of sensory perception. This guide has synthesized the current knowledge on its discovery, properties, and biological functions, providing a foundation for future research and development in this exciting area.

References

- 1. tandfonline.com [tandfonline.com]

- 2. Identification of the possible new odor-active compounds "this compound and its analogs" responsible for the characteristic aroma of ripe Gouda-type cheese - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. "Olfactory Receptor Antagonism in the OR-I7 Aldehyde Receptor and the M" by Min Ting Liu [academicworks.cuny.edu]

- 4. Olfactory receptor - Wikipedia [en.wikipedia.org]

- 5. 12-methyl tridecanal, 75853-49-5 [thegoodscentscompany.com]

- 6. 12-methyl tridecanal, 75853-49-5 [perflavory.com]

- 7. Two Olfactory Pathways to Detect Aldehydes on Locust Mouthpart [ijbs.com]

- 8. A pharmacological profile of the aldehyde receptor repertoire in rat olfactory epithelium - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Showing Compound this compound (FDB009877) - FooDB [foodb.ca]

- 10. This compound [webbook.nist.gov]

- 11. ijpsonline.com [ijpsonline.com]

Physical properties of 12-Methyltridecanal like boiling and melting point

Audience: Researchers, scientists, and drug development professionals.

This technical guide provides a comprehensive overview of the known physical properties of 12-Methyltridecanal (CAS No. 75853-49-5), a fatty aldehyde used in the flavor and fragrance industry. The document details key quantitative data, outlines relevant experimental methodologies for determining these properties, and presents a logical workflow for a standard analytical procedure.

Quantitative Physical Properties

The physical characteristics of this compound are summarized in the table below. This compound typically appears as a colorless to pale yellow clear liquid.[1][2][3] It is noted for being insoluble in water but soluble in organic solvents like alcohol and heptane.[4]

| Property | Value | Conditions |

| Boiling Point | 141.00 - 143.00 °C | @ 4.00 mm Hg[1][2][3] |

| 275.00 - 276.00 °C | @ 760.00 mm Hg (estimated)[2][3] | |

| Melting Point | Data Not Available | - |

| Flash Point | 232.00 °F (111.11 °C) | Tagliabue Closed Cup (TCC)[1][2][3] |

| Specific Gravity | 0.93000 - 0.94100 | @ 25.00 °C[2][3] |

| Refractive Index | 1.44500 - 1.45500 | @ 20.00 °C[2][3] |

| Vapor Pressure | 0.005000 mmHg | @ 25.00 °C (estimated)[2][3] |

| logP (o/w) | 6.036 - 6.04 | (estimated)[1][2][3] |

| Molecular Formula | C₁₄H₂₈O | -[5] |

| Molecular Weight | 212.37 g/mol | -[2][5] |

Experimental Protocols

While specific experimental reports detailing the determination of the above properties for this compound are not publicly available, standardized methods are routinely employed for such characterizations.

Boiling Point Determination

The boiling point of a liquid organic compound like this compound can be determined through several established methods, including distillation and capillary techniques.

a) Distillation Method (ASTM D86 Standard)

A widely recognized and standardized procedure for determining the boiling range of petroleum products and other volatile organic liquids is the ASTM D86 method.[1][2][3] This test involves a batch distillation of a precise volume of the sample under atmospheric pressure.[1][4]

-

Apparatus: The setup consists of a distillation flask, a condenser, a cooling bath, a receiving graduate cylinder, and a calibrated temperature measuring device.

-

Procedure:

-

A 100 mL sample is measured into the distillation flask.

-

The flask is heated, and the vapor is directed through the condenser.

-

Systematic observations of the temperature are recorded as the condensate is collected in the receiving cylinder.[2][4]

-

The temperature at which the first drop of condensate falls from the condenser is recorded as the initial boiling point.

-

Data points (temperature vs. volume of condensate) are recorded throughout the distillation to generate a distillation curve.[3]

-

The final boiling point is the maximum temperature observed during the test.

-

Observed vapor temperatures can be corrected for barometric pressure to standardize the results.[2][4]

-

b) Thiele Tube Method

For smaller sample volumes, the Thiele tube method is a common and effective technique.[6][7]

-

Apparatus: A Thiele tube, heating oil (e.g., mineral oil), a thermometer, a small test tube, and an inverted capillary tube.

-

Procedure:

-

A small amount of the liquid sample (less than 1 mL) is placed in the small test tube.[7]

-

A capillary tube, sealed at one end, is inverted and placed into the liquid.

-

The test tube is attached to a thermometer, ensuring the sample is level with the thermometer bulb.[6]

-

The assembly is placed in a Thiele tube containing heating oil.

-

The side arm of the Thiele tube is gently heated, which creates convection currents for uniform temperature distribution.[6]

-

Heating continues until a rapid and continuous stream of bubbles emerges from the inverted capillary tube.[8][9]

-

The heat is then removed. The boiling point is the temperature at which the bubbling stops and the liquid just begins to be drawn into the capillary tube.[7][8][9]

-

Melting Point Determination

Although this compound is a liquid at room temperature, determining the melting point (or freezing point) is a fundamental technique for assessing the purity of compounds that are solid at ambient temperatures. The capillary method is standard practice.

-

Apparatus: A melting point apparatus (e.g., Mel-Temp or Thiele tube), and a sealed glass capillary tube.[6]

-

Procedure:

-

A small amount of the finely powdered solid compound is packed into the capillary tube.[5][6]

-

The capillary is placed in the heating block of the apparatus next to a thermometer.

-

The sample is heated slowly, typically at a rate of 1-2°C per minute near the expected melting point.[6]

-

The melting range is recorded from the temperature at which the first drop of liquid appears to the temperature at which the entire sample becomes a clear liquid.[6]

-

A sharp, narrow melting range (e.g., 0.5-1.0°C) is indicative of a pure compound.

-

Visualization of Experimental Workflow

The following diagram illustrates a generalized workflow for determining the boiling point of a liquid sample using a standard distillation apparatus, as described in protocols like ASTM D86.

Caption: Workflow for Boiling Point Determination via Distillation.

References

- 1. store.astm.org [store.astm.org]

- 2. nazhco.com [nazhco.com]

- 3. fluidlife.com [fluidlife.com]

- 4. Standard Test Method for Distillation of Petroleum Products at Atmospheric Pressure [ia600301.us.archive.org]

- 5. youtube.com [youtube.com]

- 6. Melting Point Determination of Organic Compounds: Chemistry Guide [vedantu.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. uomus.edu.iq [uomus.edu.iq]

- 9. Video: Boiling Points - Procedure [jove.com]

Technical Guide: Spectroscopic Identification of 12-Methyltridecanal

For Researchers, Scientists, and Drug Development Professionals

Introduction

12-Methyltridecanal is a branched-chain fatty aldehyde that contributes to the characteristic aroma of various cooked meats and cheeses.[1][2] Its identification and characterization are crucial in flavor chemistry, food science, and potentially in the study of metabolic pathways where it may arise. This technical guide provides a comprehensive overview of the spectroscopic data and methodologies used for the unambiguous identification of this compound. The information presented is intended to assist researchers in the fields of analytical chemistry, natural product chemistry, and drug development.

Spectroscopic Data for this compound

The positive identification of this compound relies on a combination of spectroscopic techniques, primarily Mass Spectrometry (MS), Nuclear Magnetic Resonance (NMR) spectroscopy, and Infrared (IR) spectroscopy. While a complete set of publicly available, experimentally derived spectra for this specific compound is limited, this guide compiles the available data and provides expected spectral characteristics based on its chemical structure.

Chemical Structure and Properties

| Property | Value | Reference |

| Chemical Formula | C₁₄H₂₈O | [3] |

| Molecular Weight | 212.37 g/mol | [3] |

| CAS Number | 75853-49-5 | [3] |

| IUPAC Name | This compound | [3] |

| Smiles | CC(C)CCCCCCCCCCC=O | [4] |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which is invaluable for its identification.

Predicted Mass Spectrum Data

| m/z (Predicted) | Relative Intensity | Possible Fragment |

| 212 | Low | [M]⁺ (Molecular Ion) |

| 194 | Moderate | [M-H₂O]⁺ |

| 183 | Moderate | [M-CHO]⁺ |

| 169 | Moderate | [M-C₃H₇]⁺ (Loss of isopropyl group) |

| 57 | High | [C₄H₉]⁺ (tert-Butyl cation, rearrangement) |

| 43 | High | [C₃H₇]⁺ (Isopropyl cation) |

| 44 | High | [CH₂=CHOH]⁺ (McLafferty rearrangement) |

Data is predicted based on common fragmentation patterns of long-chain aldehydes.

Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is the most common technique for the analysis of volatile and semi-volatile compounds like this compound.

1. Sample Preparation:

-

For complex matrices (e.g., food samples), a solvent extraction (e.g., with dichloromethane or hexane) followed by a clean-up step like solid-phase extraction (SPE) is typically required.

-

For pure or semi-pure samples, dissolve a small amount (e.g., 1 mg) in a suitable volatile solvent (e.g., 1 mL of hexane or ethyl acetate).

2. GC-MS Instrument and Conditions:

-

Gas Chromatograph: Agilent 7890B or equivalent.

-

Mass Spectrometer: Agilent 5977A or equivalent.

-

Column: A nonpolar column such as a DB-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) is suitable for separating the analyte from other components.

-

Injector: Splitless mode at 250°C.

-

Oven Temperature Program:

-

Initial temperature: 50°C, hold for 2 minutes.

-

Ramp: 10°C/min to 280°C.

-

Hold: 10 minutes at 280°C.

-

-

Carrier Gas: Helium at a constant flow rate of 1 mL/min.

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Mass Range: m/z 30-400.

3. Data Analysis:

-

The retention time of the peak corresponding to this compound is determined.

-

The mass spectrum of this peak is then compared with reference spectra in databases (e.g., NIST, Wiley) and with the predicted fragmentation pattern.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon and hydrogen framework of a molecule.

¹H NMR (Proton NMR) Data

The following table outlines the expected chemical shifts and multiplicities for the protons in this compound.

| Proton Assignment | Chemical Shift (δ, ppm) (Predicted) | Multiplicity | Integration |

| H-1 (-CHO) | 9.76 | t | 1H |

| H-2 (-CH₂CHO) | 2.42 | dt | 2H |

| H-12 (-CH(CH₃)₂) | 1.55 | m | 1H |

| H-13, H-14 (-CH(CH₃)₂) | 0.86 | d | 6H |

| Other -CH₂- | 1.2-1.4 | m | ~20H |

¹³C NMR (Carbon-13 NMR) Data

The following table outlines the expected chemical shifts for the carbon atoms in this compound.

| Carbon Assignment | Chemical Shift (δ, ppm) (Predicted) |

| C-1 (-CHO) | 202.9 |

| C-2 (-CH₂CHO) | 43.9 |

| C-12 (-CH(CH₃)₂) | 39.1 |

| C-13, C-14 (-CH(CH₃)₂) | 22.7 |

| C-11 (-CH₂CH(CH₃)₂) | 28.0 |

| Other -CH₂- | 22.1 - 32.0 |

Experimental Protocol: NMR Spectroscopy

1. Sample Preparation:

-

Dissolve approximately 5-10 mg of the purified compound in about 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃).

-

Transfer the solution to a 5 mm NMR tube.

2. NMR Instrument and Parameters:

-

Spectrometer: Bruker Avance III 400 MHz or equivalent.

-

Probe: 5 mm BBFO probe.

-

Temperature: 298 K.

-

¹H NMR:

-

Pulse program: zg30

-

Number of scans: 16

-

Relaxation delay: 1.0 s

-

Spectral width: 12 ppm

-

-

¹³C NMR:

-

Pulse program: zgpg30

-

Number of scans: 1024

-

Relaxation delay: 2.0 s

-

Spectral width: 240 ppm

-

3. Data Analysis:

-

Process the raw data (Fourier transformation, phase correction, and baseline correction).

-

Reference the spectra to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).

-

Integrate the peaks in the ¹H NMR spectrum and determine the multiplicities.

-

Assign the peaks in both spectra to the corresponding atoms in the this compound structure.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. For this compound, the key absorptions are those of the aldehyde group and the alkyl chain.

Expected IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Functional Group | Vibration Mode |

| 2955-2850 | Strong | C-H (alkyl) | Stretch |

| 2820 and 2720 | Medium | C-H (aldehyde) | Stretch (Fermi doublet) |

| 1730-1715 | Strong | C=O (aldehyde) | Stretch |

| 1465 | Medium | C-H (alkyl) | Bend (scissoring) |

| 1385 | Medium | C-H (alkyl) | Bend (rocking) |

Experimental Protocol: Fourier-Transform Infrared (FTIR) Spectroscopy

1. Sample Preparation:

-

For a liquid sample, a thin film can be prepared by placing a drop of the neat liquid between two KBr or NaCl plates.

-

Alternatively, the sample can be dissolved in a suitable solvent (e.g., CCl₄) and analyzed in a solution cell.

2. FTIR Instrument and Parameters:

-

Spectrometer: PerkinElmer Spectrum Two or equivalent.

-

Detector: DTGS.

-

Scan Range: 4000-400 cm⁻¹.

-

Resolution: 4 cm⁻¹.

-

Number of Scans: 16.

3. Data Analysis:

-

Identify the characteristic absorption bands in the spectrum.

-

Compare the observed wavenumbers with the expected values for an aliphatic aldehyde.

Workflow and Logical Relationships

The following diagram illustrates the general workflow for the spectroscopic identification of a compound like this compound.

Caption: Workflow for Spectroscopic Identification.

Conclusion

The comprehensive analysis using a combination of mass spectrometry, ¹H and ¹³C NMR, and infrared spectroscopy provides a robust framework for the unequivocal identification of this compound. The data and protocols presented in this guide serve as a valuable resource for researchers and professionals in various scientific disciplines. The characteristic spectroscopic signatures, including the molecular ion and fragmentation pattern in MS, the distinct aldehyde proton signal in ¹H NMR, the carbonyl carbon resonance in ¹³C NMR, and the strong carbonyl absorption in IR, collectively form a unique fingerprint for this important flavor compound.

References

The Role of 12-Methyltridecanal in the Beef Flavor Profile: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

12-Methyltridecanal is a key volatile compound that significantly contributes to the characteristic flavor of cooked beef, particularly in stewed preparations. This branched-chain aldehyde imparts distinct "tallowy" and "beefy" aroma notes, making it a crucial component of the overall sensory experience of beef. This technical guide provides an in-depth analysis of this compound's contribution to the beef flavor profile, including its formation, sensory properties, and analytical quantification. Detailed experimental protocols for its analysis and diagrams of relevant biochemical pathways are presented to support further research and application in food science and flavor chemistry.

Introduction

The flavor of cooked beef is a complex interplay of numerous volatile and non-volatile compounds generated through various chemical reactions, primarily the Maillard reaction and lipid oxidation.[1] Among the myriad of compounds, certain key odorants, known as character-impact compounds, are responsible for the distinctive aroma profile of a particular food. In beef, this compound has been identified as a species-specific flavor component, contributing a unique "beefy" and "tallowy" character, especially in stewed beef.[2][3] This guide explores the multifaceted role of this compound, from its microbial origins to its sensory perception.

Formation and Precursors

The presence of this compound in beef is a fascinating example of the link between an animal's digestive microbiology and the sensory qualities of its meat.

Origin from Rumen Microorganisms

The primary source of this compound is the metabolic activity of microorganisms within the rumen of cattle.[3] Rumen bacteria synthesize branched-chain fatty acids, which serve as the precursors for branched-chain aldehydes.[4] Specifically, it is believed that 13-methyltetradecanoic acid is the precursor to this compound.

Incorporation into Muscle Tissue

Following its synthesis in the rumen, it is hypothesized that this compound and/or its fatty acid precursor is absorbed into the bloodstream and transported to muscle tissues. There, it is incorporated into the molecular structure of plasmalogens, a type of phospholipid found in cell membranes.[3][5] The release of this compound occurs during the cooking process, particularly through heat-induced hydrolysis of these plasmalogens.[3][6]

Quantitative Data

The concentration of this compound in beef is influenced by several factors, including the age of the animal, its diet, and the cooking method employed.

| Factor | Condition | Concentration of this compound | Reference |

| Animal Age | 4-month-old calf | 36 µg/g of phospholipids | [7] |

| 8-year-old cow | 810 µg/g of phospholipids | [7] | |

| Animal Diet | Concentrate-fed bulls | Lower concentrations | [8] |

| Pasture-fed bulls | Up to 350 µ g/100 g fresh muscle | [8] | |

| Cooked Beef | Stewed beef | 431 µg/kg | [3] |

| Animal Species | Beef | 44 to 149 µg/g of lipid | [3] |

| Veal, lamb, springbuck, red deer | 5 to 19 µg/g of lipid | [3] | |

| Chicken, turkey, pork | 0.3 to 2.7 µg/g of lipid | [3] |